

molecular weight and formula of 1,2-diethoxypropane

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Compound of Interest

Compound Name: 1,2-Diethoxypropane

Cat. No.: B155856

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In-Depth Technical Guide: 1,2-Diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,2-diethoxypropane**. Due to its classification as a vicinal diether, this compound serves as a significant model for academic research into the reactivity and properties of this functional group.^[1] This document summarizes its core attributes and presents a generalized experimental workflow for its synthesis and characterization, which can be adapted for similar chemical entities.

Core Chemical and Physical Properties

1,2-Diethoxypropane is an organic compound with the molecular formula $C_7H_{16}O_2$.^{[1][2][3][4][5][6]} It is also known by synonyms such as Propylene Glycol Diethyl Ether. The key quantitative data for this compound are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₁₆ O ₂ [1][2][3][4][5][6]
Molecular Weight	132.20 g/mol [1][2][3]
Boiling Point	124-125 °C[2][4]
Density	0.8309 g/cm ³ [2][4]
Vapor Pressure	19.15 hPa at 20 °C[2][4]
Water Solubility	52 g/L at 25 °C[2][6]

Generalized Experimental Protocol: Synthesis and Characterization

While specific, detailed experimental protocols for **1,2-diethoxypropane** are not extensively documented in publicly available literature, a general methodology for its synthesis and characterization can be outlined based on standard organic chemistry practices. The synthesis would typically involve the etherification of 1,2-propanediol.

1. Synthesis: Williamson Ether Synthesis Adaptation

- Objective: To synthesize **1,2-diethoxypropane** from 1,2-propanediol and an ethylating agent.
- Materials: 1,2-propanediol, sodium hydride (or another strong base), ethyl iodide (or another ethylating agent), and an anhydrous aprotic solvent (e.g., THF).
- Procedure:
 - 1,2-propanediol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - The solution is cooled in an ice bath, and sodium hydride is added portion-wise to deprotonate the hydroxyl groups, forming the corresponding dialkoxide.
 - Ethyl iodide is then added dropwise to the reaction mixture.

- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
- The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure.

2. Purification

- Objective: To isolate pure **1,2-diethoxypropane** from the crude reaction mixture.
- Method: Fractional distillation is the most common method for purifying liquid products like **1,2-diethoxypropane**. The crude product is heated, and the fraction corresponding to the boiling point of **1,2-diethoxypropane** (124-125 °C) is collected.

3. Spectroscopic Characterization

- Objective: To confirm the structure and purity of the synthesized **1,2-diethoxypropane**.
- Techniques:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the connectivity of atoms and the overall structure of the molecule.
 - Infrared (IR) Spectroscopy: This technique is used to identify the presence of C-O ether linkages and the absence of O-H stretches from the starting material.
 - Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Visualized Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the generalized experimental protocol for synthesizing and characterizing **1,2-diethoxypropane**.

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